ボノプラザン
概要
説明
ボノプラザンは、胃十二指腸潰瘍や逆流性食道炎などの酸関連疾患の治療に主に使用される、クラス初のカリウム競合性酸ブロッカーです。 また、ヘリコバクター・ピロリ感染の根絶のために抗生物質と組み合わせて使用されます 。 従来のプロトンポンプ阻害剤とは異なり、ボノプラザンはより強力で持続的な胃酸分泌の抑制を提供します .
科学的研究の応用
Vonoprazan has several scientific research applications:
作用機序
ボノプラザンは、カリウム競合的にH+, K±ATPase酵素系を阻害することによって作用します。 この阻害は、胃壁細胞の分泌表面での基礎的および刺激された胃酸分泌を抑制します 。 この化合物は、H+/K±ATPaseのシステイン分子とジスルフィド結合を形成し、胃酸分泌の急速で顕著な持続的な抑制につながります .
類似化合物の比較
ボノプラザンは、オメプラゾールやパンタプラゾールなどの従来のプロトンポンプ阻害剤と比較されます。
効力: ボノプラザンは、従来のプロトンポンプ阻害剤よりも強力で長時間作用します.
メカニズム: プロトンポンプ阻害剤とは異なり、ボノプラザンは酸耐性製剤を必要とせず、CYP2C19遺伝子多型の影響を受けません.
類似化合物: 他のカリウム競合性酸ブロッカーには、テゴプラザンが含まれます.
ボノプラザンのユニークな特性は、酸関連疾患の治療のための従来のプロトンポンプ阻害剤に代わる貴重な選択肢となっています。
生化学分析
Biochemical Properties
Vonoprazan functions by inhibiting the H+, K±ATPase enzyme system in a potassium-competitive manner. This enzyme system is crucial for the secretion of gastric acid in the stomach. By blocking this enzyme, vonoprazan effectively reduces both basal and stimulated gastric acid secretion . The compound interacts with the H+, K±ATPase enzyme located on the secretory surface of gastric parietal cells, leading to a significant reduction in acid production .
Cellular Effects
Vonoprazan exerts its effects on gastric parietal cells, which are responsible for acid secretion in the stomach. By inhibiting the H+, K±ATPase enzyme, vonoprazan increases the intragastric pH, thereby reducing the acidity of the stomach environment . This elevation in pH can influence various cellular processes, including cell signaling pathways and gene expression related to acid secretion . Additionally, vonoprazan’s inhibition of acid secretion can impact cellular metabolism by altering the availability of hydrogen ions necessary for various metabolic processes .
Molecular Mechanism
At the molecular level, vonoprazan binds to the H+, K±ATPase enzyme in a reversible and potassium-competitive manner . This binding prevents the enzyme from utilizing potassium ions, which are essential for the exchange of hydrogen ions into the gastric lumen. As a result, vonoprazan effectively inhibits the final step of acid secretion in the stomach . This mechanism of action is distinct from that of traditional proton-pump inhibitors, which require activation in an acidic environment and covalent binding to the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, vonoprazan has demonstrated stability and sustained efficacy over time. Studies have shown that vonoprazan maintains its inhibitory effects on gastric acid secretion for extended periods, even after discontinuation of the drug . This prolonged effect is attributed to its slow dissociation from the H+, K±ATPase enzyme and its high affinity for the enzyme . Long-term studies have also indicated that vonoprazan is effective in preventing ulcer recurrence during extended use .
Dosage Effects in Animal Models
Animal studies have shown that the effects of vonoprazan vary with different dosages. In rats, oral administration of vonoprazan inhibits histamine-stimulated acid secretion in a dose-dependent manner, with complete inhibition observed at higher doses . Similarly, in dogs, vonoprazan effectively inhibits gastric acid secretion at doses ranging from 0.3 to 30 mg/kg . At higher doses, vonoprazan may cause adverse effects such as alterations in gastric motility .
Metabolic Pathways
Vonoprazan is metabolized primarily by the liver through cytochrome P450 enzymes, including CYP3A4, CYP2B6, CYP2C19, and CYP2D6 . It is also metabolized by sulfotransferase SULT2A1 . These metabolic pathways result in the formation of inactive metabolites, which are then excreted from the body . The involvement of multiple enzymes in its metabolism reduces the likelihood of drug-drug interactions and genetic polymorphisms affecting its efficacy .
Transport and Distribution
Vonoprazan is well-absorbed and distributed within the body. It has a high protein binding rate of approximately 80%, which facilitates its transport in the bloodstream . The compound accumulates in the gastric corpus mucosa, specifically in the parietal cells, where it exerts its inhibitory effects on acid secretion . This targeted distribution enhances its efficacy and reduces systemic side effects .
Subcellular Localization
Within the cells, vonoprazan localizes to the secretory canaliculi of gastric parietal cells, where the H+, K±ATPase enzyme is located . This subcellular localization is crucial for its inhibitory action on acid secretion. The high pKa of vonoprazan promotes its accumulation in the acidic environment of the canaliculi, ensuring sustained inhibition of the enzyme . This targeted localization also minimizes its effects on other cellular compartments and reduces potential off-target effects .
準備方法
ボノプラザンの合成には、いくつかのステップが含まれます。
初期反応: 5-(2-フルオロフェニル)-1H-ピロール-3-カルバルデヒドを有機溶媒に溶解し、メチルアミンアルコール溶液と混合してイミンを生成します。
Boc保護: 中間体を有機溶媒に溶解し、氷浴条件下でBoc無水物と反応させて別の中間体を形成します.
スルホニル化: Boc保護された中間体を水素化ナトリウムとクラウンエーテルと反応させ、続いて3-ピリジン硫酸塩化物を添加してスルホニル化生成物を得ます.
化学反応の分析
ボノプラザンは、次のようなさまざまな化学反応を受けます。
酸化と還元: 合成には、金属ボロハイドライドを使用した還元ステップが含まれます.
置換: 3-ピリジン硫酸塩化物によるスルホニル化は、その合成における重要な置換反応です.
一般的な試薬: メチルアミン、金属ボロハイドライド、Boc無水物、水素化ナトリウム、クラウンエーテル、および3-ピリジン硫酸塩化物は、一般的に使用されます.
主要生成物: 主要な生成物はフマル酸ボノプラザンであり、製剤に使用されます.
科学研究への応用
ボノプラザンは、いくつかの科学研究への応用があります。
類似化合物との比較
Vonoprazan is compared with traditional proton pump inhibitors like omeprazole and pantoprazole:
Potency: Vonoprazan is more potent and longer-acting than traditional proton pump inhibitors.
Similar Compounds: Other potassium-competitive acid blockers include tegoprazan.
Vonoprazan’s unique properties make it a valuable alternative to traditional proton pump inhibitors for the treatment of acid-related disorders.
特性
IUPAC Name |
1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14/h2-9,11-12,19H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDBKMOZYNOTPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236869 | |
Record name | Vonoprazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
Record name | Vonoprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11739 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Vonoprazan is a potassium-competitive acid blocker (PCAB) that inhibits the H+, K+-ATPase enzyme system in a potassium-competitive manner. Through this mechanism, vonoprazan suppresses basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells. Although both classes of drugs inhibit the H+, K+-ATPase, the mechanism of action of PCABs differs from that of proton-pump inhibitors (PPIs). PPIs form a covalent disulphide bond with a cysteine residue on the H+, K+-ATPase, which leads to the inactivation of the enzyme, while PCABs interfere with the binding of K+ to the H+, K+-ATPase. | |
Record name | Vonoprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11739 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
881681-00-1 | |
Record name | Vonoprazan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881681-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vonoprazan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vonoprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11739 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vonoprazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VONOPRAZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R5L3J156G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
194.8°C | |
Record name | Vonoprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11739 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。